molecular formula C26H29NO3 B2796699 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate CAS No. 313372-01-9

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate

Cat. No.: B2796699
CAS No.: 313372-01-9
M. Wt: 403.522
InChI Key: OQNYXIBKCTUCDF-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propoxyphenyl group and a pentylpyridinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate typically involves a multi-step process:

  • Formation of 4-Propoxyphenyl Benzoate

      Starting Materials: 4-Hydroxybenzoic acid, 1-Bromopropane, and a base such as potassium carbonate.

      Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

      Procedure: 4-Hydroxybenzoic acid is reacted with 1-Bromopropane in the presence of potassium carbonate to form 4-Propoxyphenyl benzoate.

  • Formation of 5-Pentylpyridin-2-yl Benzoate

      Starting Materials: 2-Bromopyridine and 1-Pentylmagnesium bromide (Grignard reagent).

      Reaction Conditions: The reaction is performed in an anhydrous solvent such as tetrahydrofuran under inert atmosphere.

      Procedure: 2-Bromopyridine is reacted with 1-Pentylmagnesium bromide to form 5-Pentylpyridin-2-yl benzoate.

  • Coupling Reaction

      Starting Materials: 4-Propoxyphenyl benzoate and 5-Pentylpyridin-2-yl benzoate.

      Reaction Conditions: The coupling reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.

      Procedure: The two intermediates are coupled to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propoxyphenyl 4-(4-pentylpyridin-2-yl)benzoate
  • 4-Propoxyphenyl 4-(3-pentylpyridin-2-yl)benzoate
  • 4-Propoxyphenyl 4-(2-pentylpyridin-2-yl)benzoate

Uniqueness

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-propoxyphenyl) 4-(5-pentylpyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-3-5-6-7-20-8-17-25(27-19-20)21-9-11-22(12-10-21)26(28)30-24-15-13-23(14-16-24)29-18-4-2/h8-17,19H,3-7,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNYXIBKCTUCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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